molecular formula C8H17N B13161648 2,5-Diethylpyrrolidine

2,5-Diethylpyrrolidine

Katalognummer: B13161648
Molekulargewicht: 127.23 g/mol
InChI-Schlüssel: RDZWGZPNDVFBBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethylpyrrolidine is a heterocyclic organic compound featuring a five-membered ring with two ethyl groups attached to the second and fifth carbon atoms. This compound belongs to the pyrrolidine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethylpyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with ethyl halides under basic conditions. Another method includes the use of Grignard reagents, where ethylmagnesium bromide reacts with pyrrolidine to introduce the ethyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2,5-Diethylpyrrolidine finds applications in several scientific fields:

Wirkmechanismus

The mechanism of action of 2,5-Diethylpyrrolidine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ethyl groups on the pyrrolidine ring influence its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

    2,5-Dimethylpyrrolidine: Similar structure but with methyl groups instead of ethyl groups.

    2,5-Di-tert-butylpyrrolidine: Features bulkier tert-butyl groups, leading to different steric and electronic properties.

    2,5-Diethylpyrrolidine-1-oxyl: An oxidized form with distinct redox properties.

Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound in various applications .

Eigenschaften

Molekularformel

C8H17N

Molekulargewicht

127.23 g/mol

IUPAC-Name

2,5-diethylpyrrolidine

InChI

InChI=1S/C8H17N/c1-3-7-5-6-8(4-2)9-7/h7-9H,3-6H2,1-2H3

InChI-Schlüssel

RDZWGZPNDVFBBJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(N1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.